4H-1-Benzopyran-4-one, 5-bromo-

Beschreibung

BenchChem offers high-quality 4H-1-Benzopyran-4-one, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

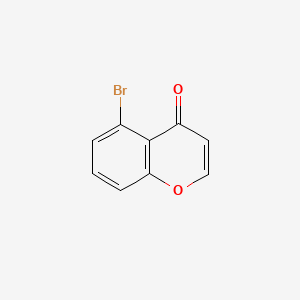

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFXSTFHCPHJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CO2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308328 | |

| Record name | 5-Bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260485-23-1 | |

| Record name | 5-Bromo-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260485-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromochromone and the Broader Landscape of Brominated Chromones in Drug Discovery

This guide provides a comprehensive technical overview of 5-bromochromone (CAS 1260485-23-1), a member of the esteemed chromone family of heterocyclic compounds. While specific data for this particular molecule is limited in publicly accessible literature, this document leverages the extensive research on the chromone scaffold and the strategic role of bromination in medicinal chemistry to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the foundational importance of the chromone core, explore general synthetic pathways for brominated chromones, discuss their vast therapeutic potential, and provide essential guidance on their safe handling and characterization.

The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities.[1] The chromone ring system, a benzopyran-4-one, is a classic example of such a scaffold.[2][3] Found in numerous natural products, chromone derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] This versatility has made the chromone nucleus a fertile ground for the development of novel therapeutic agents.[5][6]

The strategic placement of various substituents on the chromone ring system allows for the fine-tuning of its biological activity.[4] Among the various possible modifications, halogenation, and particularly bromination, has emerged as a powerful tool for optimizing the pharmacological profile of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[7]

5-Bromochromone (CAS 1260485-23-1): Identity and Synonyms

Chemical Identity:

-

Systematic Name: 5-Bromo-4H-chromen-4-one

-

CAS Number: 1260485-23-1

-

Molecular Formula: C₉H₅BrO₂

At present, there is a notable scarcity of published synonyms and detailed experimental data specifically for 5-bromochromone with CAS number 1260485-23-1. This guide, therefore, broadens its scope to encompass the general characteristics and methodologies applicable to brominated chromones as a class, providing a solid foundation for researchers working with this and related compounds.

Figure 1: Chemical structure and identifiers for 5-bromochromone.

General Synthetic Strategies for Brominated Chromones

The synthesis of chromones and their derivatives has been extensively studied, with several established methods available to the synthetic chemist.[8][9] The introduction of a bromine atom onto the chromone scaffold can be achieved either by using a brominated starting material or by direct bromination of a pre-formed chromone ring.

A common and versatile approach to chromone synthesis involves the cyclization of o-hydroxyaryl ketones. For the synthesis of a 5-bromochromone, a potential starting material would be a 2-hydroxyacetophenone derivative bearing a bromine atom at the appropriate position.

Representative Synthetic Pathway:

A general and widely applicable method for the synthesis of chromone-2-carboxylic acids, which can be further derivatized, involves a microwave-assisted reaction of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis.[10]

Step-by-step Methodology:

-

Reaction Setup: In a microwave-safe vessel, combine the appropriately substituted 2'-hydroxyacetophenone (1 equivalent), an oxalate ester such as diethyl oxalate (1.5 equivalents), and a suitable base like sodium methoxide (2 equivalents) in a dry solvent (e.g., ethanol).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 30 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Acidification and Cyclization: After cooling, the reaction mixture is acidified with a mineral acid such as hydrochloric acid (HCl). This step facilitates the hydrolysis of the ester and promotes the cyclization to form the chromone ring.

-

Work-up and Purification: The resulting precipitate is typically collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield the desired brominated chromone derivative.

Figure 2: A generalized workflow for the synthesis of brominated chromones.

Applications in Drug Discovery and Medicinal Chemistry

The chromone scaffold is a cornerstone in the development of new drugs, and the introduction of a bromine atom can significantly enhance the therapeutic potential of these molecules.[4][7]

Anticancer Activity

Numerous chromone derivatives have been investigated for their potential as anticancer agents.[4] They have been shown to target various pathways involved in cancer progression, including the inhibition of kinases and the induction of apoptosis. Brominated chromones, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.[5]

Anti-inflammatory Properties

The anti-inflammatory potential of chromones is well-documented.[3] Some derivatives act as inhibitors of key inflammatory mediators. The bromodomain-containing protein 4 (BRD4) has emerged as a promising target for anti-inflammatory therapies, and novel chromone derivatives have been developed as potent and selective BRD4 inhibitors.[11]

Antimicrobial and Antiviral Effects

Chromone-based compounds have also shown promise as antimicrobial and antiviral agents.[3][6] The structural diversity that can be achieved with the chromone scaffold allows for the development of compounds with activity against a broad spectrum of pathogens.

CNS-related Disorders

The chromone framework has been explored for the development of ligands for receptors in the central nervous system (CNS). For instance, chromone derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B) and as antagonists of the adenosine A2A receptor, both of which are important targets in the treatment of neurodegenerative diseases like Parkinson's disease.[6]

| Pharmacological Activity | Therapeutic Target/Mechanism of Action |

| Anticancer | Kinase inhibition, Apoptosis induction |

| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., BRD4) |

| Antimicrobial | Disruption of microbial cell processes |

| Antiviral | Inhibition of viral replication |

| Neuroprotective | MAO-B inhibition, A2A receptor antagonism |

Table 1: A summary of the diverse pharmacological activities of chromone derivatives.

Physicochemical Properties and their Importance

The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, but an excessive increase in lipophilicity can also lead to poor aqueous solubility and non-specific binding. Therefore, a careful balance of physicochemical properties is essential for successful drug design.[14] For compounds that fall "beyond the Rule of 5" (bRo5), understanding these properties is even more critical for achieving oral bioavailability.[15]

Analytical Characterization

The structural elucidation of newly synthesized brominated chromones relies on a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic protons can provide definitive information about the substitution pattern on the chromone ring. While bromine itself has NMR active nuclei (⁷⁹Br and ⁸¹Br), their quadrupolar nature often results in very broad signals, making them less useful for routine structural analysis in high-resolution liquid-state NMR.[16][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in the identification of brominated compounds.[18][19]

Safety and Handling of Brominated Aromatic Compounds

Bromine and its compounds, particularly volatile or reactive ones, must be handled with appropriate safety precautions.[20]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling brominated compounds. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[21][22]

-

Chemical Incompatibility: Brominated compounds may be incompatible with strong oxidizing agents, strong bases, and certain metals. Consult the Safety Data Sheet (SDS) for specific incompatibility information.

-

Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up halogenated organic compounds. All waste containing brominated compounds must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[23]

Figure 3: Key safety considerations for handling brominated aromatic compounds.

Conclusion

While specific experimental data on 5-bromochromone (CAS 1260485-23-1) is currently limited, the broader class of brominated chromones represents a highly promising area for drug discovery and development. The chromone scaffold's status as a privileged structure, combined with the proven ability of bromine to modulate pharmacological properties, provides a strong rationale for the continued exploration of these compounds. This guide has provided a comprehensive overview of the synthesis, potential applications, and safe handling of brominated chromones, offering a valuable resource for researchers aiming to unlock the full therapeutic potential of this important class of molecules.

References

- Ewies, F. Ewies, et al. "SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS." International Journal of Research in Pharmacy and Chemistry, 2014.

- "Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry.

- Gaspar, A., et al. "Biological and Medicinal Properties of Natural Chromones and Chromanones." ACS Omega, 2024.

- Singhal, M. "Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review." International Journal of Research and Analytical Reviews, 2019.

- "Chromone: a valid scaffold in Medicinal Chemistry." CORE, 2015.

- "General Methods of Preparing Chromones.

- Costa, M., et al. "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands." Molecules, 2018.

- Li, Y., et al. "Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation." Journal of Medicinal Chemistry, 2021.

- "Standard Operating Procedure: Bromine Safety & Standard Operating Procedures." University of California, Santa Barbara.

- Ellis, G. P., et al. "Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones." Journal of the Chemical Society, Perkin Transactions 1, 1972.

- "Safety D

- Nchinda, A. T.

- "Safety D

- "Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- "Student safety sheets 55 Bromine." CLEAPSS Science, 2022.

- "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 2012.

- Kumar, V., et al. "Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review." Molecules, 2020.

- Kihlberg, J., et al. "Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space." Journal of Medicinal Chemistry, 2021.

- Jităreanu, A., et al.

- "Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene." Benchchem, 2025.

- "Physicochemical Properties." Analiza, 2023.

- "Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment.

- "Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation." Journal of Proteome Research, 2020.

- "Physicochemical properties of compounds.

- "(Br) Bromine NMR." University of Ottawa, 2023.

- "A new method for synthesizing 5-Bromo-1-pentene." ChemicalBook, 2025.

- "Physicochemical properties of drug." Slideshare, 2016.

- "Isoquinoline, 5-bromo-8-nitro." Organic Syntheses, 2004.

- "An analysis of the physicochemical properties of oral drugs from 2000 to 2022." RSC Medicinal Chemistry, 2023.

- "Process for preparing 5-bromo-n-valeryl bromide.

- "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.

- "NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn.

- "Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- "Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. revmedchir.ro [revmedchir.ro]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analiza.com [analiza.com]

- 13. Physicochemical properties of drug | PPT [slideshare.net]

- 14. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 17. gala.gre.ac.uk [gala.gre.ac.uk]

- 18. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dollycorporation.com [dollycorporation.com]

- 21. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. science.cleapss.org.uk [science.cleapss.org.uk]

A Technical Guide to the Therapeutic Potential of 4H-1-Benzopyran-4-one Derivatives: Spotlight on the Strategic Role of 5-Bromo Substitution

Executive Summary: The 4H-1-benzopyran-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its versatile pharmacophoric properties.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This technical guide provides an in-depth exploration of the key therapeutic applications of these compounds, synthesizing data from preclinical studies to elucidate their mechanisms of action. We will delve into specific molecular pathways, present quantitative data from representative studies, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will address the strategic importance of substitution on the chromone ring, with a particular focus on the prospective role of a 5-bromo substituent in enhancing therapeutic efficacy through improved pharmacokinetics and target binding interactions.

Part 1: The 4H-1-Benzopyran-4-one Core: A Foundation for Diverse Bioactivity

The benzopyran-4-one ring system is a recurring motif in a multitude of plant-derived compounds and has been the foundation for numerous synthetic drug candidates.[2] Its rigid, planar structure and the presence of a hydrogen bond acceptor (the carbonyl oxygen) make it an ideal starting point for designing molecules that can interact with a wide array of biological targets. The therapeutic versatility of this scaffold is well-documented, with derivatives showing promise in oncology, immunology, and infectious disease.[1][3][4]

Part 2: Major Therapeutic Applications & Mechanisms of Action

The functionalization of the benzopyran-4-one core at various positions has yielded derivatives with distinct and potent therapeutic activities. The following sections explore the most promising of these applications.

Anticancer Potential

Benzopyran-4-one derivatives have emerged as significant candidates in oncology research, targeting multiple hallmarks of cancer through diverse mechanisms of action.

Mechanism 1: Disruption of Microtubule Dynamics A critical mechanism for a new generation of benzopyran compounds is the inhibition of tubulin polymerization.[5][6] By binding to tubulin, these agents disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to a prolonged mitotic phase (mitotic delay), which can ultimately trigger programmed cell death (apoptosis) or mitotic catastrophe.[5][6] This mode of action is shared with established chemotherapeutics, but the novel benzopyran scaffold offers potential for overcoming resistance mechanisms.

Mechanism 2: Kinase Inhibition The signaling pathways that drive cancer cell proliferation are often dependent on the activity of protein kinases. Specific benzopyran-4-one derivatives have been identified as potent inhibitors of key kinases. For instance, the well-known compound LY294002, a morpholinyl-substituted benzopyran-4-one, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K).[3][7] Other derivatives have demonstrated inhibitory activity against Src kinase, another important proto-oncogene involved in cell growth and motility.[3][7]

Mechanism 3: Induction of Apoptosis Beyond mitotic arrest, certain benzopyran-4-one hybrids, such as those conjugated with isoxazole, directly induce apoptosis.[3] Studies have shown that treatment with these compounds leads to a significant increase in the population of cells in early and late apoptosis, as measured by Annexin V/Propidium Iodide staining.[3][8] For example, one lead compound induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of just 5 µM.[3]

Mechanism 4: Activation of the Keap1-Nrf2 Pathway The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Some styrylchromone derivatives have been shown to be potent inducers of this pathway.[9] By activating Nrf2, these compounds upregulate the expression of cytoprotective genes, which can contribute to cancer prevention and therapy while protecting normal cells from damage.[9]

Table 1: Selected Anticancer Activities of Benzopyran-4-one Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |

| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 (Breast) | 5.2 - 22.2 | Induces apoptosis; selective against cancer cells. | [3][8] |

| Benzopyran-4-one-isoxazole hybrid (5c) | CCRF-CEM (Leukemia) | 3.3 - 12.92 | Potent antiproliferative activity. | [3] |

| 2-Styrylchromone (3k) | K562 (Leukemia) | 4.5 | Activates cytoprotective Keap1-Nrf2 pathway. | [9] |

| Third-Generation Benzopyran (TRX-E-009-1) | Panel of 240 cell lines | Broad Activity | Potent tubulin polymerization inhibitor. | [5] |

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and benzopyran-4-one derivatives have shown significant potential as anti-inflammatory agents.

Mechanism: Suppression of Inflammatory Mediators The primary anti-inflammatory mechanism involves the downregulation of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[10] This is achieved by inhibiting the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have consistently demonstrated the ability of these derivatives to suppress iNOS and COX-2 expression at both the protein and mRNA levels.[11] This targeted suppression is often mediated through the inactivation of inflammatory signaling pathways such as ERK, JNK, and NF-κB.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 3. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial effect of some benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-" by Shilpi Gupta, Shang Eun Park et al. [digitalcommons.chapman.edu]

- 9. researchportal.lih.lu [researchportal.lih.lu]

- 10. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The 5-Substituted Chromone Scaffold: A Technical Guide to Biological Activity

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 5-substituted chromone scaffolds .

Executive Summary

The chromone (4H-1-benzopyran-4-one) core is a privileged scaffold in medicinal chemistry.[1][2][3][4] While substitutions at the 2- and 3-positions (e.g., flavones, isoflavones) are widely characterized, the 5-position offers a unique chemical environment due to its peri-proximity to the C4-carbonyl oxygen. This guide analyzes how 5-substitution modulates lipophilicity, metal chelation, and target binding affinity, specifically in oncology and inflammation.

The Chemo-Structural Paradigm: Why the 5-Position Matters

The 5-position of the chromone ring is not merely another substitution site; it is electronically and sterically distinct.

The "Peri-Effect" and Intramolecular Hydrogen Bonding

The most critical feature of 5-substituted chromones—particularly 5-hydroxychromones—is the formation of a stable, six-membered intramolecular hydrogen bond with the C4-carbonyl oxygen.

-

Lipophilicity Modulation: This "locking" of the hydroxyl proton reduces the polarity of the molecule, significantly enhancing membrane permeability (LogP) compared to its 6- or 7-substituted isomers.

-

Metal Chelation: The 5-OH/4-C=O motif creates a bidentate chelating site. This is crucial for inhibiting metalloenzymes (e.g., kinases, metalloproteases) where the inhibitor must coordinate with a catalytic metal ion (often

or

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional impact of substitutions at the 5-position relative to the chromone core.

Figure 1: SAR map highlighting the unique physicochemical contributions of the 5-position substitution.

Key Therapeutic Areas & Mechanisms[5]

Oncology: Topoisomerase II Inhibition & DNA Intercalation

5-substituted chromones, particularly those with planar aromatic substituents, act as DNA intercalators.

-

Mechanism: The chromone core intercalates between DNA base pairs. A substituent at the 5-position can either stabilize this binding (via H-bonding to the phosphate backbone) or disrupt it if too bulky.

-

Topoisomerase II: Derivatives like 5-hydroxy-2-methylchromone have shown ability to poison Topoisomerase II, preventing the religation of DNA strands and inducing apoptosis.

Inflammation: 5-Lipoxygenase (5-LOX) Inhibition

The 5-LOX enzyme contains a non-heme iron active site.

-

Activity: 5-substituted chromones (specifically 5-hydroxamic acids or 5-hydroxy derivatives) can chelate the active site iron, reducing it from

to -

Selectivity: The 5-position geometry is often more selective for the 5-LOX pocket compared to the linear binding cleft of COX-2.

Detailed Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, we focus on the synthesis of a 5-hydroxy-2-substituted chromone via the Baker-Venkataraman rearrangement, followed by a Topoisomerase II inhibition assay.

Synthesis Workflow (Baker-Venkataraman Route)

Reagents:

-

2',6'-Dihydroxyacetophenone (Starting material)

-

Aroyl Chloride (R-COCl)

-

Pyridine

-

Potassium Hydroxide (KOH)

-

Glacial Acetic Acid / Sulfuric Acid

Step-by-Step Protocol:

-

O-Acylation (Esterification):

-

Dissolve 2',6'-dihydroxyacetophenone (10 mmol) in dry pyridine (15 mL).

-

Add Aroyl Chloride (11 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Pour into ice-HCl. Filter the solid ester (2-acyloxyacetophenone).

-

Checkpoint: Verify ester formation via IR (appearance of ester C=O at ~1740 cm⁻¹).

-

-

Baker-Venkataraman Rearrangement:

-

Dissolve the ester (5 mmol) in dry pyridine (10 mL).

-

Add powdered KOH (15 mmol). Heat to 50°C for 2 hours.

-

The mixture turns viscous yellow (formation of potassium salt of 1,3-diketone).

-

Acidify with 10% acetic acid to precipitate the

-diketone intermediate.

-

-

Cyclodehydration (Chromone Ring Closure):

-

Reflux the

-diketone in glacial acetic acid with catalytic conc. -

Pour into crushed ice. The 5-hydroxychromone precipitates.

-

Recrystallize from Ethanol.

-

Figure 2: Synthetic pathway for accessing the 5-hydroxychromone scaffold.

Biological Assay: Topoisomerase II Relaxation Assay

This assay determines if the compound inhibits the enzyme's ability to relax supercoiled DNA.

Materials:

-

Recombinant Human Topoisomerase II

-

Supercoiled pBR322 plasmid DNA

-

Assay Buffer (Tris-HCl, ATP,

, DTT) -

Agarose Gel (1%)

Protocol:

-

Reaction Mix: Prepare 20 µL reaction volume containing:

-

0.25 µg supercoiled pBR322 DNA.

-

1 Unit Topoisomerase II

.[5] -

Test Compound (1 - 100 µM in DMSO).

-

1x Assay Buffer.

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 4 µL Stop Buffer (SDS, Proteinase K, Bromophenol Blue). Incubate at 37°C for 15 mins to digest the enzyme.

-

Electrophoresis: Run samples on 1% agarose gel (TAE buffer) at 50V for 2-3 hours.

-

Staining: Stain with Ethidium Bromide.

-

-

Data Analysis:

-

Negative Control: Supercoiled DNA band (migrates fast).

-

Positive Control (Enzyme only): Relaxed DNA bands (migrates slow).

-

Active Compound: Presence of Supercoiled DNA band (indicates enzyme inhibition).

-

Quantitative Data Summary

The following table summarizes the biological activity of key 5-substituted derivatives compared to the unsubstituted core.

| Compound Class | 5-Position Substituent | Target/Activity | IC50 / Potency | Key Insight |

| Flavone | -H | Breast Cancer (MCF-7) | > 50 µM | Baseline activity is low without substitution. |

| 5-Hydroxyflavone | -OH | Breast Cancer (MCF-7) | 12.5 µM | 5-OH increases lipophilicity and cellular uptake. |

| Khellin Analog | -OCH3 (5,8-dimethoxy) | Vasodilator / Spasmolytic | N/A (Functional) | 5-Methoxy prevents metabolic conjugation, increasing half-life. |

| 5-Aminochromone | -NH2 | CDK Inhibitor | 0.8 µM | Amino group acts as H-bond donor to kinase hinge region. |

Mechanism of Action: Apoptosis Signaling Pathway

The anticancer activity of 5-substituted chromones often converges on the mitochondrial apoptotic pathway.

Figure 3: Signaling cascade induced by chromone-mediated Topoisomerase inhibition.

References

-

BenchChem. A Meta-Analysis of 5,7-Dihydroxychromone: Unveiling its Therapeutic Potential. (2025).[3][6] Link

-

Reis, J., et al. Chromone as a privileged scaffold in drug discovery: recent advances.[2] Journal of Medicinal Chemistry (2017).[2] Link[2]

-

Nchinda, A. T. Chemical Studies of Selected Chromone Derivatives. (Thesis). Link

-

Emami, S., & Ghanbarimasir, Z. Recent advances of chromone derivatives as anti-cancer agents. European Journal of Medicinal Chemistry (2015). Link

-

Khadem, S., & Marles, R. J. Chromone and flavonoid alkaloids: occurrence and bioactivity. Molecules (2012).[2][7] Link[2]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Halochromones in Modern Kinase Inhibitor Discovery

A Technical Guide for Drug Development Professionals

I. Executive Summary

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a paramount challenge, demanding innovative chemical scaffolds that can achieve high potency while minimizing off-target effects. The chromone core, a bicyclic heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2][3] This guide elucidates the strategic importance of a specific modification to this scaffold: halogenation at the 5-position. The introduction of a halogen atom at this key position profoundly influences the molecule's electronic properties, steric profile, and capacity for non-covalent interactions, thereby providing a powerful tool for optimizing kinase inhibitors with enhanced affinity and selectivity. This document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and practical application of 5-halochromones in the discovery of next-generation kinase inhibitors.

II. The Chromone Scaffold: A Foundation for Kinase Inhibition

The chromone (4H-chromen-4-one) framework is a recurring motif in natural products and synthetic medicinal compounds.[1][4] Its rigid, planar structure and the presence of a hydrogen bond acceptor (the carbonyl oxygen) make it an ideal starting point for designing ATP-competitive kinase inhibitors. These inhibitors function by occupying the ATP-binding pocket, preventing the phosphorylation of substrate proteins and thereby interrupting aberrant signaling pathways. The chromone scaffold's inherent drug-like properties have led to its exploration in targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3]

III. The Decisive Impact of 5-Position Halogenation

The true potential of the chromone scaffold in kinase inhibitor design is often unlocked through strategic halogenation, particularly at the 5-position. The introduction of fluorine, chlorine, bromine, or iodine at this site is not a trivial modification; it imparts distinct physicochemical properties that can be leveraged to fine-tune inhibitor performance.

A. Electronic and Steric Modulation

Halogens are highly electronegative, and their placement on the chromone ring alters the electron distribution of the entire molecule. This can enhance interactions with electron-deficient regions within the kinase active site. Furthermore, the increasing size of the halogens from fluorine to iodine provides a systematic way to probe the steric constraints of the binding pocket, allowing for the optimization of van der Waals contacts.

B. The Power of Halogen Bonding

A key insight in recent years has been the recognition of halogen bonding as a significant force in protein-ligand interactions.[5] A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid (an electron acceptor), interacting with a Lewis base (an electron donor) such as a backbone carbonyl oxygen in the kinase hinge region.[6][7] This interaction is directional and can be surprisingly strong, often rivaling the strength of a classical hydrogen bond.[5]

Analysis of protein kinase complexes with halogenated ligands reveals that halogen bonds to backbone carbonyls in the hinge region are a recurring and critical feature for high-affinity binding.[6][8] Iodine and bromine are particularly effective halogen bond donors.[6][7] By incorporating a halogen at the 5-position of a chromone, medicinal chemists can introduce a potent interaction that anchors the inhibitor in the ATP-binding site, significantly enhancing both potency and selectivity.[6] This additional interaction can help discriminate between closely related kinases, a major hurdle in inhibitor development.[7]

IV. Synthetic Pathways to 5-Halochromones

The construction of the 5-halochromone scaffold can be achieved through several established synthetic routes, typically starting from readily available substituted phenols or salicylic acid derivatives.[4][9] A generalized workflow often involves the acylation of a halogenated phenol, followed by a cyclization reaction to form the chromone ring. The Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction are two classical methods employed for this purpose.[1]

Caption: Key interactions of a 5-halochromone in a kinase active site.

VI. Structure-Activity Relationship (SAR) Insights

Systematic SAR studies are crucial for optimizing the potency and selectivity of 5-halochromone inhibitors. These studies involve synthesizing and testing a series of analogues with modifications at various positions.

| Position of Modification | Type of Modification | General Impact on Activity | Rationale |

| 5-Position | Halogen (F, Cl, Br, I) | Potency often increases with size (Br, I > Cl > F) | Enhanced halogen bonding and hydrophobic interactions. [6][7] |

| 2-Position | Substituted Aryl Rings | Can significantly modulate potency and selectivity | Interacts with the solvent-exposed region and can be tailored to fit specific kinase pockets. |

| 7-Position | Small polar groups (e.g., -OH, -OMe) | Can improve solubility and form additional H-bonds | Enhances pharmacokinetic properties and can provide additional anchor points. |

| Core Scaffold | Nitrogen substitution (e.g., quinolone) | Alters electronic properties and H-bonding potential | Can fine-tune interactions with the hinge region. [10] |

This table represents generalized trends; specific outcomes are highly dependent on the target kinase.

VII. Case Studies: Targeting Key Kinases

The 5-halochromone scaffold has been successfully employed to develop inhibitors for several important cancer-related kinases.

-

PIM Kinases: The PIM family of serine/threonine kinases is overexpressed in many cancers and contributes to cell survival and proliferation. [11][12]Chromone-based scaffolds have been identified as promising starting points for PIM-1 inhibitors, where interactions with the unique hinge region are critical for affinity. [13][14]Halogenation can enhance these interactions and improve selectivity.

-

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. [15][16]Chromone derivatives have been designed as both ATP-competitive and allosteric inhibitors of PI3K, demonstrating the versatility of the scaffold. [17]Halogenated derivatives can exploit specific pockets within the PI3K active site to achieve isoform selectivity. [18]* CK2 (Casein Kinase 2): CK2 is another constitutively active serine/threonine kinase implicated in cancer. Halogenated benzotriazoles and related heterocycles, which share structural similarities with a portion of the chromone scaffold, are potent CK2 inhibitors, with halogen bonds playing a crucial role in their binding. [19][20]

VIII. Experimental Protocols: A Practical Guide

A. In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.003% Brij-35). [21] * Dilute recombinant kinase (e.g., DCLK1) to the desired final concentration (e.g., 30 nM) in the reaction buffer. [21] * Prepare a solution of ATP (e.g., 100 µM) and a fluorescently labeled peptide substrate (e.g., 1 µM FAM-labeled peptide) in the reaction buffer. [21] * Create a serial dilution of the 5-halochromone test compound in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add a small volume of the serially diluted test compound or DMSO (for control wells).

-

Add the diluted kinase solution to each well.

-

Initiate the kinase reaction by adding the ATP/substrate solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours). [21] * Stop the reaction by adding a termination buffer containing EDTA (e.g., 40 mM EDTA). [21]

-

-

Data Acquisition and Analysis:

-

Separate the phosphorylated (product) and unphosphorylated (substrate) peptides using microfluidic capillary electrophoresis. [21] * Quantify the peak heights for both substrate and product.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) controls.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism). [21]

-

Caption: Workflow for an in vitro kinase inhibition mobility shift assay.

B. Computational Modeling: Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

-

Preparation of Protein Structure:

-

Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools: add hydrogens, assign bond orders, remove water molecules, and optimize hydrogen bond networks.

-

-

Preparation of Ligand:

-

Draw the 3D structure of the 5-halochromone inhibitor.

-

Generate a low-energy conformation and assign correct atom types and partial charges using a force field (e.g., OPLS).

-

-

Grid Generation:

-

Define the binding site on the protein, typically centered on the co-crystallized ligand or key active site residues.

-

Generate a receptor grid that defines the space where the ligand will be docked.

-

-

Docking and Scoring:

-

Run the docking algorithm (e.g., Glide, AutoDock Vina) to sample different poses of the ligand within the defined grid.

-

The software will score and rank the poses based on a scoring function that estimates binding affinity.

-

-

Analysis:

-

Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts).

-

Compare the predicted binding mode with known SAR data to validate the model.

-

IX. Future Perspectives

The strategic use of 5-halochromones continues to be a promising avenue in kinase inhibitor discovery. Future efforts will likely focus on:

-

Enhanced Selectivity: Leveraging halogen bonding to achieve greater selectivity against closely related kinases and overcome off-target toxicities.

-

Covalent Inhibition: Designing 5-halochromones with reactive groups that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged duration of action.

-

Allosteric Modulation: Exploring modifications to the chromone scaffold that allow it to bind to allosteric sites outside the ATP pocket, offering a different mechanism of inhibition that can overcome resistance mutations. [17] In conclusion, the 5-halochromone scaffold represents a powerful and versatile platform in medicinal chemistry. The halogen atom at the 5-position is a critical design element, enabling the formation of potent halogen bonds and providing a means to systematically optimize inhibitor affinity and selectivity. As our understanding of the subtle structural differences across the human kinome deepens, the rational design of 5-halochromone derivatives will undoubtedly lead to the discovery of more effective and safer targeted therapies.

X. References

-

Benny, A. T., Arikkatt, S. D., Vazhappilly, C. G., Kannadasan, S., Thomas, R., Leelabaiamma, M. S. N., Radhakrishnan, E. K., & Shanmugam, P. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030–1063. [Link]

-

Benny, A. T., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Ingenta Connect. [Link]

-

Brylinski, M., & Skolnick, J. (2015). Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica, 62(4), 695–705. [Link]

-

Benny, A. T., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Bentham Science. [Link]

-

Riley, K. E., & Wahl, M. C. (2015). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. ResearchGate. [Link]

-

Reis, J., Gaspar, A., Milhazes, N., & Borges, F. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(19), 7941–7957. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340–374. [Link]

-

Brylinski, M., & Skolnick, J. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. IBB PAS Repository. [Link]

-

Winter, E., et al. (2013). Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849–9860. [Link]

-

S. Fatima, et al. (2022). Structural activity relationship of chromones against various protein kinase activities. ResearchGate. [Link]

-

Rak, J., & Skolnick, J. (2013). Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1327–1336. [Link]

-

Niefiedorowicz, A., et al. (2021). Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. The Journal of Physical Chemistry B, 125(11), 2848–2863. [Link]

-

Google Patents. (n.d.). Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K) for the treatment of diseases associated with P13K modification.

-

Niefiedorowicz, A., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3179. [Link]

-

Kumar, A., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry, 31. [Link]

-

M. Réau, et al. (2022). Chemical structures of kinase inhibitory chromone analogs. ResearchGate. [Link]

-

Ferguson, F. M., et al. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H- benzo[e]pyrimido[5,4-b]d[1][4]iazepin-6-one scaffold. DOI. [Link]

-

Debdab, M., et al. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. Molecules, 27(18), 6061. [Link]

-

Zhang, Y., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 7(4), 385–390. [Link]

-

H. Park, et al. (2021). The most frequent atom scaffolds of known Pim-1 kinase inhibitors. ResearchGate. [Link]

-

Kumar, A., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]

-

Ali, A., et al. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. [Link]

-

Park, H., et al. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. International Journal of Molecular Sciences, 22(6), 3105. [Link]

-

Casas, P., et al. (2017). Identification of novel PI3K inhibitors through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 27(21), 4840–4844. [Link]

-

S. K. Suthar, et al. (2022). Structures and potencies of reported Pim-1 inhibitors. ResearchGate. [Link]

-

O'Connor, C. M., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 8. Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromone, A Privileged Scaffold in Drug Discovery: Developments i...: Ingenta Connect [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

- 11. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. JOP20220247A1 - Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K) for the treatment of diseases associated with P13K modification. - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Halogen Bonding Architectures of 5-Bromo-4H-chromen-4-one

Topic: Halogen Bonding Interactions of 5-Bromo-4H-chromen-4-one Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Mechanisms, Crystallography, and Pharmacological Applications

Executive Summary

The scaffold of 5-bromo-4H-chromen-4-one (5-bromochromone) represents a unique case study in non-covalent interaction theory due to the "peri-effect"—the steric and electrostatic proximity of the halogen at position C5 to the carbonyl oxygen at position C4. Unlike its C6 or C7 isomers, the C5 analogue forces the halogen bond (XB) donor (Br) into a geometrically constrained environment that significantly alters its

This guide dissects the halogen bonding profile of 5-bromo-4H-chromen-4-one, moving from quantum mechanical underpinnings to solid-state assembly and medicinal chemistry applications. It provides actionable protocols for exploiting these interactions in rational drug design and crystal engineering.

Electronic Landscape: The Peri-Constraint & -Hole Activation

The Peri-Effect Anomaly

In the chromone nucleus, the C5 and C4 positions are peri-substituted, analogous to the 1,8-positions in naphthalene. This creates a zone of high steric and electrostatic tension.

-

Steric Repulsion: The van der Waals radii of Br (1.85 Å) and O (1.52 Å) overlap significantly in a planar conformation, forcing a distortion in the bond angles or inducing an out-of-plane twist.

-

Electronic Activation: The carbonyl group at C4 is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it significantly depletes electron density from the C5-Br bond. This depletion enhances the positive electrostatic potential of the

-hole on the bromine atom, making 5-bromochromone a more potent XB donor than its 6- or 7-bromo counterparts, provided the steric barrier can be overcome.

Electrostatic Potential (ESP) Mapping

The anisotropy of the electron density on the bromine atom results in two distinct regions:

-

The

-hole: A region of positive potential ( -

The Equatorial Belt: A region of negative potential perpendicular to the bond, rich in electron density (lone pairs).

In 5-bromochromone, the proximity of the carbonyl oxygen's lone pairs (Lewis base) to the bromine's equatorial belt (Lewis base) creates a repulsive "lone pair-lone pair" interaction. This repulsion often drives the molecule to seek external XB acceptors to stabilize the crystal lattice.

Caption: Interaction map showing the inductive activation of the Br atom by the C4-carbonyl and the resulting peri-repulsion that directs external bonding.

Crystallographic Signatures & Assembly

When crystallizing 5-bromo-4H-chromen-4-one, specific supramolecular synthons are observed. The "peri" constraint prevents the formation of flat, planar sheets often seen in other planar aromatics, leading to unique packing motifs.

Primary Interaction Motifs

| Interaction Type | Geometry | Distance (d) / Angle ( | Energetic Character |

| Type II Halogen Bond | Strong, Directional, Electrostatic | ||

| Type I Halogen Contact | Weak, Dispersive, Packing-driven | ||

| Hydrogen Bond (Aux) | Weak electrostatic, supports XB network |

The "Dimer" vs. "Chain" Competition

In the solid state, 5-bromochromone derivatives typically adopt one of two architectures:

-

Centrosymmetric Dimers: Two molecules orient such that the 5-Br of one interacts with the carbonyl oxygen of the other. This is sterically challenging for the 5-isomer due to the peri-bulk, often leading to a "slipped" dimer.

-

Infinite Helical Chains: To relieve peri-strain, the molecules stack in a helical fashion where the 5-Br donates a halogen bond to the carbonyl of a molecule in a layer above or below (n+1), rather than a planar neighbor.

Experimental Protocols: Validating the Interaction

To rigorously confirm the nature of the halogen bond in this specific scaffold, a combination of X-ray diffraction and solution-phase titration is required.

Protocol: Single Crystal Growth for XB Analysis

Objective: Grow diffraction-quality crystals that isolate the XB motif. Solvent Strategy: Avoid strong Lewis bases (DMSO, MeOH) that compete with the XB acceptor. Use non-polar or weakly polar solvents.

-

Preparation: Dissolve 20 mg of 5-bromo-4H-chromen-4-one in 2 mL of Chloroform (

) or Toluene. -

Seeding: If available, seed with a known polymorph; otherwise, filter through a 0.2

m PTFE filter into a narrow vial. -

Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing n-Pentane or Hexane. Seal the outer jar.

-

Crystallization: Allow to stand at 4°C for 7-14 days. The slow diffusion of pentane will lower solubility, promoting slow growth.

-

Validation: Harvest block-like crystals. Perform Single Crystal X-ray Diffraction (SCXRD).[1] Look specifically for

distances

Protocol: C NMR Titration (Solution Phase)

Objective: Quantify the binding affinity (

-

Host Solution: Prepare a 10 mM solution of 5-bromo-4H-chromen-4-one in

. -

Titrant: Prepare a 100 mM solution of the halide salt (acceptor) in

. -

Titration: Add aliquots of titrant to the host. Monitor the chemical shift of the C5 and C4 carbons.

-

Analysis: The C5 carbon attached to Br will exhibit a downfield shift (deshielding) as the

-hole interacts with the anion. Fit the

Implications for Drug Discovery

Chromones are privileged scaffolds in medicinal chemistry (e.g., flavonoids, kinase inhibitors). The 5-bromo substitution is not merely a steric filler; it is a functional "warhead" for specific binding.

The "Molecular Hinge" Strategy

In kinase inhibitors, the hinge region often contains backbone carbonyls. A 5-bromo substituent can be engineered to target these carbonyls via a halogen bond.

-

Selectivity: Because the XB is highly directional (requires

approach), it can discriminate between similar binding pockets where the carbonyl angle varies slightly. -

Metabolic Stability: Replacing a hydrogen bond donor (like -OH or -NH) with a -Br can improve membrane permeability (lipophilicity) while maintaining specific polar interactions via the XB.

Caption: Decision matrix for replacing H-bond donors with Halogen Bond donors in chromone-based drug leads.

References

-

Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118–7195. Link

-

Politzer, P., & Murray, J. S. (2017). "The

-Hole and its Role in Noncovalent Interactions." Computational and Theoretical Chemistry, 1116, 20-25. Link -

Cavallo, G., et al. (2016). "The Halogen Bond."[2][3][4][5][6] Chemical Reviews, 116(4), 2478–2601. Link

-

Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

-

Desiraju, G. R., et al. (2013). "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Intramolecular halogen–halogen bonds? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. σ-Hole Interactions: Perspectives and Misconceptions [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Halogen bonding and other σ-hole interactions: a perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Introduction: The Strategic Importance of the Chromone Scaffold

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromochromone for Accelerated Drug Discovery

The chromone nucleus is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage with a wide array of biological targets, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial. The functionalization of the chromone scaffold is therefore a critical endeavor in the pursuit of novel therapeutics. Among the various positions on the chromone ring, the 5-position offers a strategic vector for introducing molecular diversity to explore structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[4] This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to 5-bromochromone, a somewhat challenging electron-deficient heteroaryl halide. We will dissect the mechanistic underpinnings, provide a rationale for component selection, and present robust protocols to empower researchers in their drug development efforts.

Mechanistic Rationale: Deconstructing the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] Understanding the function of each component within this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 5-bromochromone.

-

Palladium Catalyst & Ligand Selection: The reaction is initiated by the oxidative addition of 5-bromochromone to a Pd(0) species. Since 5-bromochromone is an electron-deficient aryl bromide, this step is generally favorable.[7] However, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often required.[8][9] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) center, which accelerates oxidative addition and subsequent steps.[9] Common palladium precursors include air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) catalyst, or direct Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃.[6][10][11]

-

The Role of the Base: The transmetalation step, where the organic group is transferred from boron to palladium, does not proceed without a base.[12] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center.[13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) affects the reaction rate and can depend on the solvent and the sensitivity of functional groups on the substrates.[11]

-

Solvent System: The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often in combination with water to aid in dissolving the base and facilitating the formation of the boronate complex.[14][15]

Comparative Analysis of Reaction Conditions

The optimization of a Suzuki-Miyaura coupling often involves screening several combinations of catalyst, ligand, base, and solvent. The table below summarizes conditions that have proven effective for the coupling of various heteroaryl bromides, providing a strong rationale for selecting a starting point for 5-bromochromone.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Substrate Class | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Bromoindoles | 85-95 | [1] |

| Pd₂(dba)₃ (1.5) | 1 (4.5) | KF (3) | Dioxane | 110 | 2-Bromopyridines | 74-82 | [16] |

| Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 5-Bromoindoles | 80-97 | [17] |

| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 3-Bromochromones | ~90 | [4] |

| Pd-NP | - | K₂CO₃ (3) | THF/H₂O | 37 | 5-Bromoindole | High | [18] |

Table 1: Selected Suzuki-Miyaura Conditions for Heteroaryl Bromides. This data suggests that palladium acetate or Pd₂(dba)₃ with a phosphine ligand, or a pre-formed catalyst like Pd(dppf)Cl₂, are excellent starting points. Carbonate or phosphate bases are generally effective, and temperatures typically range from 80-110 °C.

Experimental Protocols

The following protocols provide a robust starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is crucial to ensure an inert atmosphere, as oxygen can deactivate the palladium catalyst.[19]

Protocol A: Standard Conditions for General Synthesis

This protocol is designed as a reliable starting point for coupling 5-bromochromone with a variety of aryl- and heteroarylboronic acids.

Materials:

-

5-Bromochromone (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Schlenk flask or sealable reaction tube with stir bar

Procedure:

-

To a Schlenk flask, add 5-bromochromone, the corresponding arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

-

Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

-

Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction's progress by TLC or LC-MS until the 5-bromochromone is consumed.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-arylchromone.[1]

Protocol B: Microwave-Assisted High-Throughput Synthesis

This protocol is optimized for speed and is ideal for rapidly generating a library of analogs for SAR studies.

Materials:

-

5-Bromochromone (1.0 equiv.)

-

Arylboronic acid (1.3 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

-

Ethanol, degassed

-

Microwave reaction vial with stir bar

Procedure:

-

To a microwave reaction vial, add 5-bromochromone, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[17]

-

Add degassed ethanol to the vial to achieve a concentration of approximately 0.1 M with respect to the 5-bromochromone.

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor and heat to 100-120 °C for 20-40 minutes.[17]

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Follow the work-up and purification steps (6-9) outlined in Protocol A.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. The following table provides guidance on diagnosing and resolving common problems.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source).2. Insufficiently inert atmosphere.3. Poor choice of base or ligand for the substrate.[14] | 1. Use a fresh bottle of catalyst/ligand.2. Ensure thorough degassing of solvents and proper inerting of the reaction vessel.3. Screen alternative bases (e.g., K₃PO₄, CsF) and ligands (e.g., XPhos, RuPhos). |

| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Excessive water or prolonged heating.[19] | 1. Switch to the corresponding boronic ester (e.g., pinacol ester).2. Use anhydrous solvents and a milder base like KF.[12] Reduce reaction time. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Using a Pd(II) precursor that is not efficiently reduced to Pd(0).[11] | 1. Improve degassing and inerting techniques.2. Use a direct Pd(0) source like Pd(PPh₃)₄ or add a reducing agent if using a Pd(II) source. |

| Dehalogenation of 5-Bromochromone | 1. The solvent or base can act as a hydride source.2. Certain ligands can promote β-hydride elimination pathways if trace alkyl impurities are present.[11] | 1. Change the solvent system (e.g., from an alcohol to an aprotic solvent like dioxane).2. Screen different ligands. |

Conclusion

The Suzuki-Miyaura coupling is a highly effective and adaptable strategy for the synthesis of 5-arylchromones. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this electron-deficient heterocyclic system. The protocols provided herein offer validated starting points for both exploratory synthesis and high-throughput library generation. Careful execution, particularly regarding the maintenance of an inert atmosphere, will pave the way for the successful and efficient diversification of the valuable chromone scaffold, accelerating the journey of drug discovery.

References

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Scholar.

- Preformed Pd(II)

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

- Suzuki reaction. Wikipedia.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.

- Optimizing Suzuki Coupling Reactions. CovaSyn.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.

- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.

- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Optimization of the reaction conditions for Suzuki-Miyaura coupling of...

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.

- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH.

- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.

- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.

- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.

- Diagnosing issues with a failed Suzuki coupling? Reddit.

- Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Lab Reporter [fishersci.se]

- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 15. researchgate.net [researchgate.net]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 18. researchgate.net [researchgate.net]

- 19. quora.com [quora.com]

Application Note: Synthesis of 5-Arylchromones via Palladium-Catalyzed Cross-Coupling

Introduction: The Significance of 5-Arylchromones in Drug Discovery

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The addition of an aryl group at the C-5 position of the chromone ring system creates 5-arylchromones, a subclass that has garnered significant attention for its potential in drug development. Notably, complex derivatives of 5-arylchromones have been investigated as potent, nonsteroidal progesterone receptor agonists, highlighting their therapeutic relevance.[3][4]

Traditional methods for synthesizing these structures can be limited in scope and often require harsh conditions. Modern synthetic organic chemistry, however, offers a powerful and versatile solution: palladium-catalyzed cross-coupling reactions.[5][6] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has become a method of choice due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its reagents.[7][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-arylchromones using palladium-catalyzed Suzuki-Miyaura cross-coupling. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer expert insights for troubleshooting and optimization.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[7] The catalytic cycle is generally understood to proceed through three key sequential steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands. This complex reacts with the organohalide (e.g., a 5-bromochromone), where the palladium inserts itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the cycle.[7][10]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex.[7] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex. The base also facilitates the exchange of the halide on the palladium complex for the aryl group from the boronate, forming a diarylpalladium(II) intermediate.[7][9]

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (the chromone and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the desired 5-arylchromone product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]

The choice of ligand is critical, as it influences both the steric and electronic properties of the palladium catalyst, affecting the rates of each step in the cycle.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halochromone with an arylboronic acid. Optimization may be required based on the specific substrates used.

Materials & Reagents:

-

5-Bromo-2-methylchromone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv), as a 2M aqueous solution

-

1,4-Dioxane, anhydrous

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

TLC plates (silica gel 60 F₂₅₄) for reaction monitoring

Experimental Workflow:

Caption: General workflow for the synthesis of 5-arylchromones.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2-methylchromone (e.g., 239 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).[13]

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask via syringe.[13]

-

Degassing: Degas the resulting suspension by bubbling argon through the solvent for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-